2-Pyrrolidin-1-ylmethyl-piperidine

Beschreibung

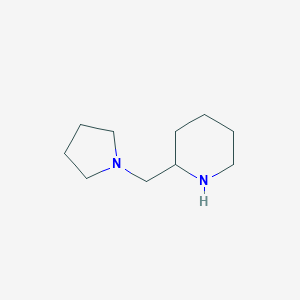

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJCBYJAVZCDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100158-63-2 | |

| Record name | 100158-63-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Pyrrolidin 1 Ylmethyl Piperidine

Established Synthetic Routes to the 2-Pyrrolidin-1-ylmethyl-piperidine Core

The construction of the this compound scaffold can be approached through various established synthetic strategies. These methods often involve the initial synthesis of a substituted piperidine (B6355638) ring followed by the introduction of the pyrrolidin-1-ylmethyl moiety, or vice versa.

Palladium-Catalyzed Coupling Reactions for Core Construction

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds. While direct palladium-catalyzed synthesis of this compound is not extensively documented, the principles of these reactions can be applied. For instance, a plausible route could involve the coupling of a pre-formed 2-(halomethyl)piperidine derivative with pyrrolidine (B122466), or the reaction of a 2-(aminomethyl)piperidine (B33004) with a suitable four-carbon unit that can subsequently cyclize to form the pyrrolidine ring.

Enantioselective palladium-catalyzed carboamination reactions have been developed for the synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines, which could be adapted for piperidine analogs. nih.gov These reactions generate enantiomerically enriched products from readily available starting materials. nih.gov The mechanism is believed to involve the intramolecular insertion of an alkene into a palladium-nitrogen bond. nih.gov

| Reaction Type | Catalyst/Reagents | Key Features | Potential Application |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(dba)2), Ligand (e.g., SPhos, RuPhos) | Formation of C-N bonds. | Coupling of a 2-(halomethyl)piperidine with pyrrolidine. |

| Negishi Coupling | Pd catalyst, Organozinc reagent | Formation of C-C bonds. | Coupling of a 2-(halomethyl)piperidine with a pyrrolidinyl-zinc reagent. |

| Enantioselective Carboamination | Pd catalyst, Chiral ligand | Asymmetric synthesis of 2-substituted heterocycles. | Synthesis of chiral 2-(pyrrolidin-1-ylmethyl)piperidine precursors. |

This table is generated based on established palladium-catalyzed reactions and their potential application to the synthesis of the target compound.

Electroreductive Cyclization Approaches for Heterocycle Formation

Electroreductive cyclization offers a green and efficient alternative for the synthesis of heterocyclic amines like piperidine and pyrrolidine. nih.govnih.govresearchgate.net This method typically involves the electrochemical reduction of an imine in the presence of a dihaloalkane. nih.gov For the synthesis of this compound, one could envision a strategy where an imine derived from a pyrrolidine-containing aldehyde is cyclized with a suitable dihaloalkane to form the piperidine ring. The use of a flow microreactor can enhance the efficiency of this process due to the large specific surface area. nih.govnih.govresearchgate.net

A typical procedure involves the electrolysis of a solution containing the imine, a terminal dihaloalkane, and a supporting electrolyte in a suitable solvent like THF. nih.gov The addition of a base, such as DBU, can suppress the formation of byproducts. nih.gov

Intramolecular Cyclization Strategies for Piperidine Ring Synthesis

Intramolecular cyclization is a common and powerful strategy for the synthesis of piperidine rings. mdpi.comnih.gov These reactions can be initiated by various means, including radical, electrophilic, or metal-catalyzed processes. mdpi.comnih.gov For the target molecule, a precursor containing a pyrrolidin-1-ylmethyl substituent and a suitable leaving group on a linear chain could be designed to undergo intramolecular cyclization to form the piperidine ring.

Various approaches to intramolecular cyclization for piperidine synthesis include:

Radical Cyclization: Involves the cyclization of a radical onto an unactivated double bond. rsc.org

Aza-Michael Reaction: An intramolecular Michael addition of an amine to an α,β-unsaturated carbonyl compound. nih.gov

Reductive Amination: Intramolecular reductive amination of a δ-amino aldehyde or ketone. researchgate.net

| Cyclization Strategy | Key Reagents/Conditions | Description |

| Radical Cyclization | Radical initiator (e.g., AIBN), Tin hydride | Formation of a C-C bond via a radical intermediate. |

| Intramolecular aza-Michael | Base or organocatalyst | Nucleophilic addition of an amine to an activated alkene. |

| Reductive Amination | Reducing agent (e.g., NaBH(OAc)3) | Formation of a cyclic amine from an amino-carbonyl compound. |

This table outlines common intramolecular cyclization strategies applicable to piperidine synthesis.

Reductive Amination Protocols in Synthesis

Reductive amination is a cornerstone of amine synthesis and is highly applicable to the construction of the this compound core. researchgate.net This reaction involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu

A direct synthesis could involve the reductive amination of 2-(aminomethyl)piperidine with succinaldehyde (B1195056) (a four-carbon dialdehyde), which would cyclize to form the pyrrolidine ring. Alternatively, piperidine-2-carbaldehyde (B177073) could be reacted with pyrrolidine under reductive amination conditions. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a particularly mild and selective option. harvard.edu

Alternative Ring-Forming Reactions (e.g., Diels-Alder, Radical Cyclization)

Other powerful ring-forming reactions can also be employed for the synthesis of the piperidine core.

Diels-Alder Reaction: The aza-Diels-Alder reaction, involving the [4+2] cycloaddition of an imine with a diene, is a highly effective method for constructing the piperidine skeleton, often with high stereocontrol. nih.govthieme-connect.comrsc.org A strategy could involve the use of a dienophile or diene containing the pyrrolidin-1-ylmethyl moiety.

Radical Cyclization: As mentioned in the context of intramolecular reactions, radical cyclizations provide a versatile route to substituted piperidines. rsc.orgacs.orgthieme-connect.com These reactions can be initiated from various precursors and often proceed with good stereoselectivity. acs.org For instance, a 6-exo cyclization of a stabilized radical onto an α,β-unsaturated ester can yield highly substituted piperidines. acs.org

Enantioselective Synthesis of Chiral this compound Derivatives

The 2-position of the piperidine ring in the target molecule is a stereocenter, making enantioselective synthesis a crucial aspect for potential applications. Several strategies can be envisioned to obtain chiral derivatives of this compound.

One prominent approach is the use of biocatalysis. Transaminases have been successfully employed in the stereoselective synthesis of 2-substituted chiral pyrrolidines and piperidines starting from ω-chloroketones. nih.govacs.orgresearchgate.net By selecting the appropriate transaminase, either enantiomer can be accessed with high enantiomeric excess. nih.govacs.org This method offers a green and efficient route to chiral building blocks that could be further elaborated to the target compound. nih.govacs.orgresearchgate.net

Catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamate catalysts has been developed to produce enantioenriched 2-substituted 3-bromopiperidines. rsc.org These intermediates can be further transformed into other substituted piperidines. rsc.org

Asymmetric hydrogenation of 2-substituted pyridines is another well-established method for obtaining enantioenriched piperidines. researchgate.net This can be achieved using chiral catalysts, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands. nih.govresearchgate.net

| Enantioselective Method | Catalyst/Reagent | Key Features | Potential Application to Target Compound |

| Biocatalytic Transamination | Transaminase, PLP, Amine donor | High enantioselectivity, mild conditions. | Synthesis of chiral 2-substituted piperidine precursors from ω-chloroketones. |

| Asymmetric Bromocyclization | Amino-thiocarbamate catalyst, Bromine source | Formation of enantioenriched halogenated piperidines. | Synthesis of chiral 2-substituted piperidine intermediates. |

| Asymmetric Hydrogenation | Chiral metal catalyst (e.g., Ir, Rh) | Direct hydrogenation of pyridinium (B92312) salts to chiral piperidines. | Enantioselective reduction of a 2-(pyrrolidin-1-ylmethyl)pyridine (B2658144) precursor. |

This table summarizes key enantioselective methods applicable to the synthesis of chiral this compound derivatives.

Asymmetric Catalytic Methods for Stereocontrolled Synthesis

The stereocontrolled synthesis of chiral 1,2-diamines like this compound can be achieved through various asymmetric catalytic methods. These strategies aim to establish the chiral center with high enantioselectivity, often employing transition metal catalysts. rsc.org

One prominent strategy is the catalytic asymmetric allylation of imines . A general and mild protocol for synthesizing homoallylic 1,2-diamines involves a low-loading iridium-catalyzed asymmetric umpolung allylation of α-amino aldimines, followed by a 2-aza-Cope rearrangement. acs.org This method is notable for its efficiency in constructing chiral vicinal diamines with broad functional group tolerance under mild conditions. acs.org

Another powerful approach is the catalytic ring-opening of meso-aziridines . This desymmetrization strategy uses a chiral catalyst to open the aziridine (B145994) ring with a nucleophile, such as trimethylsilyl (B98337) azide (B81097), to generate chiral 1,2-diamines with two distinct amino groups. rsc.org The resulting azido (B1232118) products can be readily converted into the desired diamines. rsc.org

Palladium-catalyzed reactions also offer a pathway for the asymmetric synthesis of related heterocyclic compounds. For instance, the carboamination of N-allylureas, catalyzed by a palladium complex with a chiral phosphoramidite (B1245037) ligand like (S)-Siphos-PE, can produce imidazolidin-2-ones which are precursors to chiral 1,2-diamines. rsc.org

| Catalytic Method | Catalyst System | Key Transformation | Advantages | Reference |

| Umpolung Allylation | [Ir(COD)Cl]₂ / Chiral Ligand | Asymmetric allylation of α-amino aldimines | Mild conditions, broad functional group tolerance, high efficiency | acs.org |

| Aziridine Ring-Opening | Zirconium or other metal catalysts | Asymmetric aminolysis of meso-aziridines | Efficient access to diamines with differentiated amino groups | rsc.org |

| Carboamination | Pd₂(dba)₃ / (S)-Siphos-PE | Intramolecular hydroamination/C-C bond formation | Cyclization to heterocyclic precursors of diamines | rsc.org |

Chiral Auxiliary-Based Approaches

Chiral auxiliaries provide a reliable method for directing the stereochemical outcome of a reaction. The auxiliary is temporarily incorporated into the substrate, controls the formation of a new stereocenter, and is subsequently removed.

A notable example is the use of sparteine as a chiral ligand in asymmetric lithiation-substitution reactions. An unsymmetrical imidazolidine (B613845), derived from an N-substituted ethylenediamine (B42938), can be deprotonated with sec-butyllithium (B1581126) in the presence of (-)-sparteine. The resulting chiral organolithium species reacts with various electrophiles with high stereoselectivity. Subsequent acidic hydrolysis of the substituted imidazolidine yields chiral, substituted 1,2-diamines. acs.orgnih.gov The conformation of the N-CO bond is critical for the extent of deprotonation. acs.org

Another widely used class of chiral auxiliaries is based on sulfinamides . Chiral N-tert-butanesulfinylimines, for example, act as effective electron-withdrawing groups in 1-azadienes, enabling the diastereoselective synthesis of substituted pyrrolidines and piperidines through cycloaddition reactions. researchgate.net The Davies' chiral auxiliary has also been employed to induce asymmetry in Michael additions for the enantioselective synthesis of substituted piperidin-2,4-diones and 5-methylpyrrolidin-3-one. ucl.ac.uk

| Chiral Auxiliary | Reaction Type | Substrate | Key Features | Reference |

| (-)-Sparteine | Asymmetric lithiation-substitution | Imidazolidine | Forms a chiral organolithium complex, high optical purity | nih.gov |

| N-tert-butanesulfinamide | 1,3-Dipolar cycloaddition | 1-Azadienes | Diastereoselective synthesis of substituted N-heterocycles | researchgate.net |

| Davies' Auxiliary | Michael Addition | β-Keto esters | Enantioselective synthesis of piperidin-2,4-diones | ucl.ac.uk |

Derivatization Strategies and Functionalization of the this compound Scaffold

Functionalization of the this compound core is essential for tuning its properties for specific applications, such as in drug discovery or catalysis. Derivatization can occur at the piperidine ring, the pyrrolidine moiety, or through the creation of more complex polycyclic systems.

Modifications of the Piperidine Ring Substituents

The piperidine ring can be modified through various synthetic transformations. The synthesis of piperidine derivatives often involves cyclization reactions or the functionalization of a pre-existing ring. For instance, N-substituted piperidines can be prepared via the reduction of corresponding pyridinium intermediates. google.com

The synthesis of conformationally restricted derivatives has been explored to study structure-activity relationships for sigma receptor ligands. nih.gov This involved incorporating the piperidine ring into larger structures, such as in 1,2-cyclohexanediamine (B1199290) derivatives, which effectively substitutes the piperidine core. nih.gov The synthesis of these complex amines was generally achieved through acylation and subsequent alane reduction of appropriate diamine precursors. nih.gov Furthermore, research into anti-tubulin agents has led to the synthesis of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives, showcasing modifications at the piperidine nitrogen with substituted benzyl (B1604629) groups. nih.gov

Functionalization of the Pyrrolidine Moiety

The pyrrolidine ring offers multiple sites for functionalization. The nitrogen atom's basicity and nucleophilicity allow for straightforward N-alkylation or N-acylation. nih.gov Substituents at the carbon atoms of the pyrrolidine ring can be introduced through various synthetic strategies, significantly influencing the molecule's stereochemistry and biological activity. nih.gov

One powerful method for pyrrolidine functionalization is the 1,3-dipolar cycloaddition between azomethine ylides and various dipolarophiles. mdpi.com This approach allows for the highly regio- and diastereoselective construction of a wide variety of substituted pyrrolidines. researchgate.net For example, a catalytic asymmetric strategy combines H/D exchange and 1,3-dipolar cycloaddition to create enantioenriched α-deuterated pyrrolidine derivatives. rsc.org

Additionally, a catalytic asymmetric deprotonation-aldehyde trapping-ring expansion sequence can transform N-Boc pyrrolidine into various stereoisomers of β-hydroxy piperidines, demonstrating a pathway from a five-membered to a six-membered ring. nih.govx-mol.com

| Functionalization Strategy | Reaction Type | Target Modification | Key Reagents/Catalysts | Reference |

| N-Alkylation/Acylation | Nucleophilic substitution | Pyrrolidine Nitrogen | Alkyl halides, acyl chlorides | nih.gov |

| Cycloaddition | 1,3-Dipolar cycloaddition | Pyrrolidine Ring Carbons | Azomethine ylides, various dipolarophiles, Ag₂CO₃ catalyst | researchgate.netmdpi.com |

| Ring Expansion | Deprotonation-trapping-expansion | Conversion to Piperidine | s-BuLi/sparteine, aldehydes | nih.govx-mol.com |

| Reductive Amination | Double reductive amination | Polyhydroxylated pyrrolidines | Aza-sugars | nih.gov |

Introduction of Bridging or Fused Ring Systems

Creating bridged or fused ring systems from the this compound scaffold can lead to conformationally constrained analogues with novel properties. Such complex architectures are often found in biologically active natural products. nih.gov

Several advanced strategies can be envisioned for this purpose:

Intramolecular Michael Reactions : In-situ generated vinylnitroso compounds can undergo intramolecular Michael-type reactions with tethered carbon nucleophiles to prepare a variety of bridged carbobicyclic systems, including [3.2.1], [2.2.2], and [2.2.1] frameworks. nih.gov

Cascade Reactions : Lactam-tethered alkenols can undergo cascade reactions, such as regioselective 6-endo-trig bromoetherification or transition metal-catalyzed alkoxylation, to stereocontrollably synthesize lactam-fused 3-methylenetetrahydropyrans. Subsequent reduction of the lactam would yield piperidine- or pyrrolidine-fused systems. rsc.org

Aza-Cope–Mannich Reaction : This acs.orgacs.org-sigmatropic rearrangement can be used to construct new cis- and trans-fused heterocyclic compounds. The reaction of 3-amino-4-vinylpiperidin-4-ol derivatives proceeds with high yield and diastereoselectivity to form pyrrolidine-containing bicyclic azepines. rsc.org

1,3-Dipolar Cycloadditions : The reaction between isoquinolinium N-ylides and tetracyclic cyclopentadienones can produce highly complex and functionalized fused-ring heptacyclic pyrrolidines in a regio- and diastereoselective manner. thieme.de

"Cut-and-Sew" Reactions : A deconstructive strategy involving the transition-metal-catalyzed C-C bond activation of cyclic ketones (like cyclobutanones) tethered to an unsaturated moiety can build diverse bridged and fused ring scaffolds. nih.gov

Chemical Reactivity and Major Transformation Types

The chemical reactivity of this compound is dictated by the presence of two secondary amine groups, which confer both basic and nucleophilic properties to the molecule. nih.gov

N-Alkylation and N-Acylation : As secondary amines, both the piperidine and pyrrolidine nitrogens can readily undergo nucleophilic attack on electrophiles. This allows for the straightforward synthesis of a wide range of N-substituted derivatives, as seen in the preparation of intermediates for sigma receptor ligands and anti-tubulin agents. nih.govnih.gov The general synthesis often involves alkylation with a protected prolinol mesylate followed by deprotection.

Metal Coordination/Ligand Activity : The vicinal diamine structure makes this compound an excellent candidate as a chiral ligand for various metal catalysts. The two nitrogen atoms can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in a wide range of catalytic transformations.

Deprotonation/Anion Formation : As demonstrated in chiral auxiliary-based approaches, the α-protons on the pyrrolidine ring can be removed by a strong base (like s-BuLi) to form a chiral nucleophilic anion. nih.gov This anion can then react with various electrophiles, allowing for stereoselective C-C bond formation.

Oxidative and Reductive Transformations : The heterocyclic rings can undergo various redox reactions. For example, catalytic reduction of related pyridinium salts is a common method to form the piperidine ring. google.com Conversely, oxidation reactions could potentially be used to introduce unsaturation or carbonyl groups into the rings.

Oxidation Reactions

The oxidation of this compound can be expected to target the carbon atoms alpha to the nitrogen atoms, potentially leading to the formation of lactams or other oxidized species. The tertiary amine of the piperidine ring and the secondary amine of the pyrrolidine ring present different reactivities.

Research on the oxidation of N-acyl-piperidines and -pyrrolidines has shown that these reactions can proceed to form the corresponding piperidin-2-ones and pyrrolidin-2-ones. lab-chemicals.com For instance, the oxidation of N-acyl-piperidines with reagents like iron(II)-hydrogen peroxide has been demonstrated to yield the corresponding lactams. lab-chemicals.com Similarly, N-acyl-pyrrolidines undergo oxidation to produce pyrrolidin-2-ones under similar conditions. lab-chemicals.com

Another study highlighted the use of hypervalent iodine reagents, such as iodosylbenzene, in combination with trimethylsilyl azide for the α-azidonation of N-protected pyrrolidines and piperidines. nih.gov This represents a direct chemical oxidation of the C-H bond adjacent to the ring nitrogen. nih.gov It was noted that piperidine derivatives reacted at a slower rate and with lower yields compared to their pyrrolidine counterparts under these specific conditions. nih.gov

Table 1: Representative Oxidation Reactions of Piperidine and Pyrrolidine Derivatives

| Substrate Class | Reagents | Product Type | Reference |

| N-Acyl-piperidines | Fe(II)-hydrogen peroxide | Piperidin-2-ones | lab-chemicals.com |

| N-Acyl-pyrrolidines | Fe(II)-hydrogen peroxide | Pyrrolidin-2-ones | lab-chemicals.com |

| N-Protected Piperidines | Iodosylbenzene/TMSN₃ | α-Azido Piperidines | nih.gov |

| N-Protected Pyrrolidines | Iodosylbenzene/TMSN₃ | α-Azido Pyrrolidines | nih.gov |

This table presents generalized oxidation reactions for piperidine and pyrrolidine derivatives, which can be extrapolated to predict the behavior of this compound.

Reduction Reactions

The piperidine and pyrrolidine rings in this compound are already saturated and therefore generally resistant to reduction under standard catalytic hydrogenation conditions. In fact, catalytic hydrogenation is a common method for the deprotection of related structures without affecting the saturated rings. For example, the synthesis of (S)-1-(pyrrolidin-2-ylmethyl)piperidine, a constitutional isomer, often involves a final deprotection step using hydrogen and a palladium on carbon (Pd/C) catalyst to remove a Cbz protecting group, leaving the heterocyclic rings intact.

However, the reduction of derivatives of these rings, such as lactams (pyrrolidin-2-ones and piperidin-2-ones), is a well-established transformation. The reduction of N-alkyl-pyrrolidin-2-ones and -piperidin-2-ones with strong reducing agents like lithium aluminium hydride (LiAlH₄) typically yields the corresponding fully reduced cyclic amines. This process is fundamental in the synthesis of various substituted pyrrolidines and piperidines. One study detailed the reduction of 1-methyl-pyrrolidin-2-one and 1-methyl-piperidin-2-one using lithium aluminium hydride.

A direct approach for the synthesis of polyhydroxylated piperidine and pyrrolidine peptidomimetics involves the reduction of sugar-derived lactams using Schwartz's reagent, followed by a multicomponent reaction. acs.org This further illustrates the feasibility of reducing the carbonyl group within the heterocyclic ring to generate the corresponding amine.

Table 2: Representative Reduction Reactions of Piperidine and Pyrrolidine Derivatives

| Substrate | Reducing Agent | Product | Reference |

| N-Cbz-protected (S)-1-(pyrrolidin-2-ylmethyl)piperidine | H₂, 10% Pd/C | (S)-1-(pyrrolidin-2-ylmethyl)piperidine | |

| 1-Methyl-pyrrolidin-2-one | Lithium Aluminium Hydride | 1-Methylpyrrolidine | |

| 1-Methyl-piperidin-2-one | Lithium Aluminium Hydride | 1-Methylpiperidine | |

| Sugar-derived lactams | Schwartz's reagent | Polyhydroxylated piperidines/pyrrolidines | acs.org |

This table showcases common reduction reactions involving derivatives of piperidine and pyrrolidine, highlighting the stability of the saturated rings and the reactivity of functional groups like lactams.

Nucleophilic Substitution Reactions

The nitrogen atoms in this compound are nucleophilic due to the presence of lone pairs of electrons. The piperidine nitrogen is a tertiary amine, while the pyrrolidine nitrogen is a secondary amine, with the latter generally being more sterically accessible and reactive as a nucleophile.

These nucleophilic centers readily participate in reactions with electrophiles. A common synthetic route to produce analogs of this compound involves the alkylation of a piperidine or pyrrolidine derivative. For instance, the synthesis of (S)-1-(pyrrolidin-2-ylmethyl)piperidine can be achieved by the alkylation of piperidine with a protected prolinol mesylate, where the piperidine nitrogen acts as the nucleophile. In this process, a base such as sodium hydride is often used to deprotonate the piperidine, enhancing its nucleophilicity.

The nucleophilic character of piperidine is also demonstrated in its reactions with activated aromatic systems. Studies on the nucleophilic aromatic substitution (SNAr) reactions of 2-substituted N-methylpyridinium ions with piperidine in methanol (B129727) show that piperidine acts as the incoming nucleophile. rsc.org The reaction mechanism involves the addition of piperidine to the electrophilic carbon of the pyridinium ring. rsc.org

Table 3: Representative Nucleophilic Substitution Reactions Involving Piperidine and Pyrrolidine

| Nucleophile | Electrophile | Reaction Type | Product Type | Reference |

| Piperidine | N-Cbz-prolinol mesylate | Alkylation | N-alkylated piperidine | |

| Piperidine | 2-Substituted N-methylpyridinium ions | Nucleophilic Aromatic Substitution | Substituted piperidinyl-pyridinium adduct | rsc.org |

| Halogenated amides | Internal nucleophilic attack | Intramolecular Nucleophilic Substitution | Piperidines and Pyrrolidines |

This table provides examples of reactions where piperidine and related structures act as nucleophiles, which is a key aspect of the chemical reactivity of this compound.

Structure Activity Relationship Sar Studies and Pharmacophore Analysis of 2 Pyrrolidin 1 Ylmethyl Piperidine Derivatives

Influence of Stereochemistry and Conformational Restriction on Biological Activity

The three-dimensional arrangement of atoms (stereochemistry) and the molecule's ability to adopt different shapes (conformation) are paramount to the biological activity of 2-pyrrolidin-1-ylmethyl-piperidine derivatives. The scaffold itself contains a chiral center at the second carbon of the pyrrolidine (B122466) ring, meaning it can exist as two non-superimposable mirror images, or enantiomers ((S) and (R)). This chirality is a defining feature that significantly influences biological interactions.

Research into novel kappa-opioid receptor (KOR) agonists based on a tetrahydroisoquinoline framework incorporating the 1-(pyrrolidin-1-ylmethyl) moiety has provided definitive evidence of stereochemistry's role. In one study, a lead compound, maj-3c, was separated into its four distinct stereoisomers. The subsequent evaluation of their binding affinities for the KOR showed a dramatic divergence in potency. The (1S,18S)-3c isomer emerged as the most potent agonist with a Ki value of 0.0059 nM, demonstrating a significantly higher affinity than the other isomers. rsc.org This highlights that a specific spatial orientation of the pyrrolidinylmethyl group relative to the rest of the molecule is essential for optimal receptor binding.

Conformational restriction, or limiting the flexibility of the molecule, has also been explored to understand the ideal geometry for receptor interaction. Studies on sigma receptor ligands revealed that incorporating the pyrrolidinyl portion into more rigid structures, such as those containing a 1,2-cyclohexanediamine (B1199290) or tetrahydroisoquinoline ring system, directly impacts affinity. nih.gov Interestingly, these studies have shown that a previously assumed gauche relationship between key nitrogen atoms is not an absolute requirement for high affinity. nih.gov Instead, factors like the orientation of nitrogen lone pairs and steric hindrance on the aliphatic parts of the molecule play a more dominant role in sigma receptor binding. nih.gov

The piperidine (B6355638) ring itself contributes to the molecule's conformational dynamics. Crystallographic analyses show it can adopt different conformations, such as the "chair" or "half-chair" forms, depending on the nature of its substituents. This flexibility, combined with the chirality of the pyrrolidine ring, creates a complex energetic landscape that dictates how the molecule presents itself to its biological target, ultimately determining its activity. nih.gov

Table 1: Influence of Stereochemistry on Kappa-Opioid Receptor (KOR) Binding Affinity for Isomers of Compound 3c rsc.org This interactive table summarizes the binding affinities (Ki) of the four stereoisomers of a 1-(pyrrolidin-1-ylmethyl)-tetrahydroisoquinoline derivative, demonstrating the critical role of stereochemistry.

Impact of Substituent Modifications on Receptor Binding Affinity and Selectivity

Altering the chemical groups (substituents) attached to the core this compound structure is a fundamental strategy in medicinal chemistry to fine-tune a compound's binding affinity and selectivity for its intended target.

Studies on derivatives targeting sigma-1 (σ₁) receptors have shown that even minor modifications, such as adding methyl groups to the piperidine ring, can have profound effects. For instance, in a series of N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidine derivatives, a 4-methyl substitution produced the most potent σ₁ ligand (Kᵢ = 0.030 nM). dndi.org In contrast, a 3,3-dimethyl substitution yielded the most selective ligand, with a 680-fold preference for the σ₁ receptor over the σ₂ receptor. dndi.org This demonstrates that substituents can modulate both potency and selectivity by influencing how the molecule fits into the receptor's binding pocket.

The nature of the heterocyclic rings themselves is also a point of modification. In a series designed as dual histamine (B1213489) H₃ and sigma-1 receptor antagonists, replacing a piperazine (B1678402) ring with a piperidine ring dramatically increased affinity for the sigma-1 receptor. The piperazine-containing compound (compound 4) had a Kᵢ of 1531 nM for the σ₁ receptor, whereas its direct piperidine analogue (compound 5) had a Kᵢ of just 3.64 nM. nih.gov This underscores the piperidine moiety as a critical structural element for high-affinity sigma-1 receptor binding in this class of compounds. nih.gov

Further modifications have explored the impact of unsaturation and the electronic properties of substituents. Introducing a double bond into the piperidine ring of certain anti-trypanosomal agents led to a tenfold increase in potency. nih.gov In the same series, it was observed that electron-rich aromatic substituents were preferred over electron-deficient ones, as the latter often led to inactive compounds. nih.gov Similarly, in a series of pyrrolidine pentamine inhibitors of an aminoglycoside-modifying enzyme, structure-activity relationship studies revealed that while some parts of the molecule were essential and could not be altered, modifications at other positions had varied effects, demonstrating a potential for further optimization. slideshare.net

Table 2: Effect of Piperidine Ring Methylation on Sigma-1 (σ₁) Receptor Binding dndi.org This interactive table shows how different methylation patterns on the piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)propyl]piperidine derivatives impact binding affinity (Ki) and selectivity for the σ₁ receptor.

Pharmacophore Elucidation and Definition for Specific Biological Targets

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. mdpi.comnih.gov These features typically include hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. mdpi.com For derivatives of this compound, pharmacophore models are developed based on the structures of known active compounds (ligand-based) or the structure of the target receptor itself (structure-based). mdpi.com

For sigma receptor ligands, a general pharmacophore has been described that includes the pyrrolidinyl group (or a similar N,N-dialkyl group), an ethylenediamine (B42938) linker, an N-alkyl group, and a phenylethyl portion. nih.gov The spatial relationship and lone pair orientations of the nitrogen atoms within this structure are considered critical factors for high-affinity binding. nih.gov

In the development of neuraminidase inhibitors, pharmacophore models have been generated for pyrrolidine derivatives, highlighting the key interaction points required for enzymatic inhibition. nih.gov Although a universal pharmacophore for all this compound derivatives does not exist due to their activity at diverse targets, common features can be identified. The basic nitrogen atoms of the piperidine and pyrrolidine rings are crucial features, often acting as positively ionizable groups that can form ionic bonds or hydrogen bonds with acidic residues in a receptor's binding pocket. The bicyclic scaffold serves as a rigid framework from which other functional groups, such as aromatic rings or hydrogen bond donors/acceptors, can be positioned to make specific contacts with the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models use calculated molecular descriptors—numerical values that describe a molecule's physicochemical, electronic, or steric properties—to predict the activity of new, untested compounds.

Several QSAR studies have been successfully applied to compounds containing a pyrrolidine or piperidine core. For a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, a QSAR model was developed that could explain up to 91% of the variance in activity. The statistical analysis revealed that the biological activity was primarily dependent on the PCR (Principal Component Regression) and JGI4 (a topological descriptor) descriptors. The robustness of this model was confirmed through rigorous validation tests, including leave-one-out (LOO) cross-validation and Y-scrambling.

For other pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.gov These methods generate 3D maps that visualize where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character on the molecule would increase or decrease biological activity. A study on pyrrolidine derivatives as neuraminidase inhibitors yielded statistically significant CoMFA (q² = 0.720, r² = 0.947) and CoMSIA (q² = 0.644, r² = 0.885) models, indicating strong predictive power. nih.gov These QSAR models serve as valuable tools, providing a guideline for the rational design of more potent and selective drugs based on the this compound scaffold.

Pharmacological Investigations and Diverse Biological Activities of 2 Pyrrolidin 1 Ylmethyl Piperidine Analogues

Central Nervous System (CNS) Activity Profiling

The piperidine (B6355638) and pyrrolidine (B122466) nuclei are privileged structures in medicinal chemistry, frequently appearing in compounds designed to interact with CNS receptors and enzymes. Their analogues have been systematically evaluated to profile their effects on neurotransmission, neuroinflammation, and cognitive functions, revealing their potential as therapeutic agents for a spectrum of neurological and psychiatric disorders.

Histamine (B1213489) H3 Receptor Antagonism

The histamine H3 receptor (H3R) is an inhibitory autoreceptor and heteroreceptor predominantly found in the CNS that modulates the release of histamine and other key neurotransmitters like acetylcholine and dopamine. wikipedia.org Antagonism of H3R is a promising strategy for treating cognitive disorders and other neurological conditions such as narcolepsy and schizophrenia. wikipedia.org

Both piperidine and pyrrolidine moieties have been successfully incorporated into potent and selective H3R antagonists. researchgate.netnih.govacs.org

Pyrrolidine-based Antagonists : Novel substituted pyrrolidines have been developed as high-affinity H3R antagonists that demonstrate efficient penetration of the central nervous system and significant receptor occupancy in the brain following oral administration. researchgate.netnih.gov

Piperidine-based Antagonists : The piperidine moiety is considered a critical structural element for H3R activity. acs.orgpolimi.it Research has identified piperidine derivatives that not only exhibit high-affinity H3R antagonism but also possess dual activity at sigma-1 (σ1) receptors, which may offer novel approaches to pain therapy. acs.orgpolimi.it

| Compound ID | Core Structure | Human H3R Ki (nM) |

|---|---|---|

| Compound 4 (from source polimi.it) | Piperazine (B1678402) | 3.17 polimi.it |

| Compound 5 (from source polimi.it) | Piperidine | 7.70 polimi.it |

| Compound 11 (from source polimi.it) | Piperidine | 6.2 polimi.it |

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition in Neurodegenerative Contexts

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. acs.orgnih.gov Inhibition of MAGL elevates 2-AG levels, leading to neuroprotective, anti-inflammatory, and anxiolytic effects, making it an attractive therapeutic target for neurodegenerative diseases like Alzheimer's and Parkinson's disease. acs.orgnih.govgoogle.com

Derivatives of both piperidine and pyrrolidine have been instrumental in the development of potent and selective MAGL inhibitors.

Piperidine Analogues : Reversible MAGL inhibitors based on a benzylpiperidine scaffold have been discovered. acs.org Other analogues containing a piperidine ring have shown high potency against human MAGL. acs.org

Pyrrolidine Analogues : Pyrrolidine-containing compounds, such as the hexafluoroisopropyl carbamate-based inhibitor ABX-1431, have demonstrated high potency and selectivity for MAGL. acs.org Additionally, piperazinyl pyrrolidin-2-one derivatives have been identified as a novel class of reversible MAGL inhibitors. acs.orgfigshare.com The inhibition of MAGL by such compounds is considered a promising strategy for providing a protective action against nerve cell death. google.com

| Compound Class | Core Structure | Activity Metric | Finding |

|---|---|---|---|

| ABX-1431 | Pyrrolidine | ED50 (in vivo, rodent brain) | 0.5–1.4 mg/kg acs.org |

| Piperazinyl pyrrolidin-2-one 4 | Pyrrolidin-2-one | Inhibition Value | Subnanomolar range on isolated enzyme acs.org |

| Benzylpiperidine Derivatives | Piperidine | Inhibitory Activity | Identified as a new class of reversible inhibitors acs.org |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition for Cognitive Disorders

A primary strategy for managing the symptoms of Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine. nih.gov Many successful AChE inhibitors, such as donepezil (B133215), feature a piperidine ring. This has inspired the design of new analogues incorporating piperidine or pyrrolidine scaffolds. nih.govresearchgate.net

Piperidine-based Inhibitors : New selective AChE inhibitors have been designed from natural piperidine alkaloids. nih.gov For example, two semi-synthetic analogues showed potent inhibition of rat brain AChE with IC50 values of 7.32 µM and 15.1 µM, while being significantly less potent against butyrylcholinesterase (BChE). nih.gov The design of new inhibitors often involves bioisosteric replacement of the piperidine ring in donepezil with other nitrogenous heterocycles like piperazine. nih.gov

Pyrrolidin-2-one-based Inhibitors : Drawing from the structure of donepezil, a series of N-benzylated pyrrolidin-2-one derivatives were synthesized. researchgate.netconsensus.app These compounds were evaluated for their potential as anti-Alzheimer's agents, demonstrating that the pyrrolidin-2-one scaffold can effectively replace the indanone moiety of donepezil while maintaining activity. researchgate.net

| Compound | Core Structure | Enzyme | IC50 (µM) |

|---|---|---|---|

| Analogue 7 (from source nih.gov) | Piperidine | AChE | 7.32 nih.gov |

| BChE | >150 | ||

| Analogue 9 (from source nih.gov) | Piperidine | AChE | 15.1 nih.gov |

| BChE | 144 | ||

| Compound 4b (from source nih.gov) | Piperazine (Donepezil-like) | AChE | 16.42 nih.gov |

| Donepezil (Reference) | Piperidine | AChE | 0.41 nih.gov |

Neuroprotective Effects

Beyond symptomatic treatment, there is a significant research focus on developing compounds with disease-modifying, neuroprotective properties. Analogues featuring the pyrrolidine ring, particularly pyrrolidin-2-one derivatives, have shown promise in this area.

Studies have demonstrated that novel pyrrolidine-2-one derivatives can exert neuroprotective effects in animal models of cognitive impairment. nih.govresearchgate.net In mice with scopolamine-induced cognitive deficits, these compounds were effective at treating both behavioral and biochemical changes, suggesting a protective role against cholinergic deficit and oxidative stress. nih.govresearchgate.net

The mechanism for these neuroprotective effects may be linked to other pharmacological activities. For instance, the inhibition of MAGL by piperidine and pyrrolidine analogues not only modulates the endocannabinoid system but also reduces the production of arachidonic acid and subsequent pro-inflammatory molecules, resulting in antineuroinflammatory effects. acs.orgnih.gov Pharmacological or genetic inactivation of MAGL has been shown to confer protection against nerve cell death in models of neurodegeneration. google.com

Cognitive Enhancement Studies

The development of nootropics, or cognitive enhancers, is a major goal of CNS drug discovery. nih.gov Several strategies involving 2-Pyrrolidin-1-ylmethyl-piperidine analogues have been explored for their potential to improve memory, learning, and attention.

Cholinergic System Modulation : As discussed, inhibition of AChE by piperidine and pyrrolidin-2-one derivatives enhances acetylcholine levels, a direct mechanism for improving cognitive function. researchgate.net In vivo studies have shown that piperidine-based AChE inhibitors can completely reverse scopolamine-induced amnesia in mice. nih.gov

Histamine H3 Receptor Blockade : H3R antagonists, which include numerous piperidine and pyrrolidine derivatives, are known to have stimulant and nootropic effects. wikipedia.org By increasing the release of histamine and acetylcholine in the cortex, these compounds can enhance wakefulness and cognitive performance, and they are actively being researched for treating cognitive deficits in Alzheimer's disease. wikipedia.org

Behavioral Models : The efficacy of these compounds has been demonstrated in preclinical behavioral studies. nih.gov Novel pyrrolidin-2-one derivatives showed a promising profile in treating cognitive deficits in mice, with effects comparable to the standard drug donepezil. consensus.appnih.govresearchgate.net

Anticancer and Antiproliferative Activity

A significant mechanism underlying the anticancer activity of piperidine and pyrrolidine analogues is their ability to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.govnih.gov These compounds can trigger multiple molecular pathways that halt cell proliferation and lead to cell death. nih.gov

Studies on colorectal cancer cells have shown that certain analogues can induce G1 phase cell cycle arrest and promote apoptosis by increasing intracellular reactive oxygen species (ROS). nih.gov This oxidative stress is linked to the modulation of critical signaling pathways, including the inhibition of phosphoinositide 3-kinase (PI3K)/Akt and the activation of p38 and p-extracellular signal-regulated kinase (ERK). nih.gov Similarly, other pyrrolidine-containing compounds have been found to arrest colorectal cancer cells in the G2/M phase of the cell cycle. nih.gov This is often associated with the promotion of microtubule polymerization, which disrupts the mitotic spindle necessary for cell division. nih.gov

In head and neck squamous cell carcinoma (HNSCC) cell lines, a carbamate ester derivative containing a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole structure was shown to block the cell cycle in the G2/M phase and subsequently induce apoptosis. mdpi.com This effect was observed alongside the disruption of normal bipolar mitotic spindle development. mdpi.com Further research has identified piperidine derivatives that induce apoptosis by binding to the colchicine site on tubulin, thereby inhibiting its polymerization. rsc.orgresearchgate.net Flow cytometric analysis confirmed that these compounds can induce apoptosis by arresting the cell cycle at the sub-G1 and G2/M phases. rsc.org The anticancer effects of piperidine are also associated with the regulation of apoptotic proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, which leads to the release of cytochrome c from mitochondria. nih.gov

The anticancer efficacy of this compound analogues is often attributed to their ability to interact with and inhibit specific molecular targets that are crucial for cancer cell growth and survival.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a vital role in cellular proliferation, and its uncontrolled activation is a hallmark of many cancers. nih.gov The presence of piperidine and pyrrolidine moieties in certain molecules has been shown to confer activity against mutant forms of EGFR. nih.gov Pyrrolo[2,3-d]pyrimidines, which are structurally related to the core of ATP, are a class of compounds that have been extensively investigated as EGFR inhibitors. snv63.ru

Farnesyl Transferase (FTase): This enzyme is responsible for attaching a farnesyl lipid group to various proteins involved in cell signaling, including the oncogenic Ras protein. medchemexpress.com Inhibition of FTase prevents Ras from localizing to the cell membrane, thereby blocking its signaling activity and inhibiting cell proliferation. medchemexpress.com In silico analyses of piperidine derivatives have been performed to investigate the structural features responsible for FTase inhibitory activity, highlighting the importance of aromatic, acceptor, and donor groups for favorable interactions. nih.gov

HDM2-p53 Protein-Protein Interaction: The p53 protein is a critical tumor suppressor that can be inactivated by the HDM2 protein (MDM2 in mice). Disrupting the HDM2-p53 interaction is a promising therapeutic strategy to reactivate p53's tumor-suppressing function. researchgate.netscispace.com Substituted piperidines have been identified as novel, small-molecule inhibitors of this interaction. nih.govnih.gov Specifically, 3,3-disubstituted piperidines and spiro[pyrrolidin-3,2-oxindoles] have shown potent activity in blocking the HDM2-p53 complex. researchgate.netscispace.com

Analogues incorporating the this compound scaffold have demonstrated significant cytotoxic effects across a wide range of human cancer cell lines.

In vitro studies on phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues revealed notable anticancer activity. One compound, in particular, showed good biological activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC₅₀ values of 17 µM and 19 µM, respectively. nih.gov Vindoline–piperazine conjugates have also been investigated, with several derivatives showing significant antiproliferative effects in the NCI-60 panel of human tumor cell lines. mdpi.com A conjugate featuring a [4-(trifluoromethyl)benzyl]piperazine moiety was most effective against the MDA-MB-468 breast cancer cell line (GI₅₀ = 1.00 µM), while another with a 1-bis(4-fluorophenyl)methyl piperazine group was most potent against the HOP-92 non-small cell lung cancer cell line (GI₅₀ = 1.35 µM). mdpi.com

Furthermore, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative was evaluated against head and neck squamous cell carcinoma (HNSCC) cell lines, CAL 27 and FaDu. mdpi.com This compound significantly reduced cell viability, with calculated EC₅₀ values at 48 hours of 2.5 µM for CAL 27 and 2.9 µM for FaDu. mdpi.com The antitumor activity of nitidine analogues has been tested against several cell lines, including HepG2 (liver), A549 (lung), NCI-H460 (lung), and CNE1 (nasopharyngeal), showing potent inhibition of cell proliferation. researchgate.net

| Compound/Analogue Class | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogue (37e) | MCF-7 (Breast) | IC₅₀ | 17 µM | nih.gov |

| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogue (37e) | HeLa (Cervical) | IC₅₀ | 19 µM | nih.gov |

| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast) | GI₅₀ | 1.00 µM | mdpi.com |

| Vindoline-piperazine conjugate (25) | HOP-92 (Lung) | GI₅₀ | 1.35 µM | mdpi.com |

| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester (RDS 60) | CAL 27 (Head & Neck) | EC₅₀ (48h) | 2.5 µM | mdpi.com |

| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester (RDS 60) | FaDu (Head & Neck) | EC₅₀ (48h) | 2.9 µM | mdpi.com |

Antimicrobial and Antifungal Efficacy

Derivatives containing pyrrolidine and piperidine rings have shown considerable promise as antimicrobial and antifungal agents. semanticscholar.orgnih.gov A study of 2-hydroxypyrrolidine/piperidine derivatives found that several compounds exhibited broad-spectrum antimicrobial activity. semanticscholar.orgsymbiosisonlinepublishing.com One particular piperidine derivative, 1-(quinolin-3-yl) pyrrolidin-2-ol, was potent against all tested bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Bacillus subtilis. semanticscholar.orgsymbiosisonlinepublishing.com The maximum zone of inhibition for this compound was 28 mm against E. coli. symbiosisonlinepublishing.com

Similarly, various 4-(1-pyrrolidinyl) piperidine derivatives have been synthesized and screened for their biological activities. researchgate.net These compounds showed varying degrees of inhibition against fungi such as Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net The in vitro antimicrobial activity of piperidine and pyrrolidine substituted halogenobenzene derivatives was also investigated, with some compounds inhibiting the growth of both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Yersinia enterocolitica, Escherichia coli) bacteria, as well as the fungus Candida albicans, with MIC values ranging from 32 to 512 µg/ml. nih.gov

More recently, novel piperidine-containing thymol derivatives were designed and evaluated for their effectiveness against plant pathogenic fungi. nih.gov Two compounds demonstrated remarkable in vitro activity against Phytophthora capsici, with EC₅₀ values of 8.420 and 8.414 µg/mL, respectively, outperforming the commercial fungicide azoxystrobin. nih.gov Another derivative exhibited excellent activity against Sclerotinia sclerotiorum, with an EC₅₀ value of 12.829 µg/mL. nih.gov Mechanistic studies revealed that this compound caused mycelial shrinkage and organelle damage in the fungus. nih.gov

| Compound Class | Target Organism | Activity Metric | Key Result | Reference |

|---|---|---|---|---|

| 1-(quinolin-3-yl) pyrrolidin-2-ol | Escherichia coli | Zone of Inhibition | 28 ± 0.14 mm | symbiosisonlinepublishing.com |

| 1-(pyridin-4-yl) pyrrolidin-2-ol | Klebsiella pneumoniae | Relative Inhibitory Zone | 80% | symbiosisonlinepublishing.com |

| Piperidine/Pyrrolidine substituted halogenobenzenes | Various Bacteria & C. albicans | MIC | 32-512 µg/ml | nih.gov |

| Piperidine-containing thymol derivative (5t) | Phytophthora capsici | EC₅₀ | 8.414 µg/mL | nih.gov |

| Piperidine-containing thymol derivative (5v) | Sclerotinia sclerotiorum | EC₅₀ | 12.829 µg/mL | nih.gov |

Anti-inflammatory and Analgesic Properties

Derivatives of the this compound scaffold have demonstrated notable anti-inflammatory and analgesic effects in various preclinical models. These properties are often attributed to their ability to modulate inflammatory pathways and interact with pain-mediating receptors.

Anti-inflammatory Activity:

Research into pyrrolidine and piperidine derivatives has revealed their potential as anti-inflammatory agents. For instance, a study on novel N-substituted pyrrolidine-2,5-dione derivatives identified compounds with significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. polito.it One particular compound, 13e, emerged as a potent and selective COX-2 inhibitor with an IC50 value of 0.98 µM and a selectivity index of 31.5. polito.it In vivo studies using the carrageenan-induced paw edema model further confirmed the anti-inflammatory effects of these derivatives. polito.it The mechanism of action is believed to involve the inhibition of various inflammatory mediators, including histamine, bradykinin, prostaglandins, and leukotrienes. polito.it

Another study focused on a novel Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist incorporating a 4-(1-pyrrolidinyl)piperidine structure. This compound, designated as 21, exhibited potent PPARδ agonist activity (EC50 = 3.6 nM) and significantly suppressed atherosclerosis progression in a mouse model by reducing serum levels of monocyte chemoattractant protein-1 (MCP-1), a key inflammatory chemokine. nih.gov

Furthermore, certain α,β-unsaturated amides known as piperlotines, which contain a piperidine moiety, have shown excellent in vivo anti-inflammatory activity, particularly when administered topically in a TPA acute inflammation model. scielo.org.mx

Analgesic Properties:

The piperidine nucleus is a well-established pharmacophore in the design of potent analgesic agents, being a core component of clinically used opioids like pethidine and fentanyl. longdom.orglongdom.org Extensive research has shown that substituted piperidine molecules possess significant therapeutic properties in pain management. longdom.orglongdom.org

Studies on various piperidine derivatives have demonstrated their analgesic potential. For example, a series of 4'-piperidinopiperidine and 4-(aminomethyl)piperidine derivatives exhibited better analgesic activity than their parent compounds in the tail immersion test. longdom.org Some of these derivatives showed highly significant and persistent analgesia, with one compound, PP1, demonstrating more prominent and longer-lasting effects than the standard drug pethidine. longdom.orglongdom.org Similarly, synthetic quaternary salts of alkyl piperidines have also shown varying degrees of analgesic activity. pjps.pk

The analgesic effects of some piperidine derivatives are also linked to their interaction with sigma receptors. Certain piperidine-based compounds have been identified as dual histamine H3 and sigma-1 receptor antagonists, exhibiting promising antinociceptive activity in vivo. nih.gov

Table 1: Anti-inflammatory and Analgesic Activity of Selected this compound Analogues

| Compound/Derivative | Target/Assay | Activity | Reference |

|---|---|---|---|

| N-substituted pyrrolidine-2,5-dione (13e) | COX-2 Inhibition | IC50 = 0.98 µM, SI = 31.5 | polito.it |

| PPARδ agonist (21) | PPARδ Agonism | EC50 = 3.6 nM | nih.gov |

| Piperlotine derivative (6) | TPA-induced mouse ear edema | 52.02% edema inhibition | scielo.org.mx |

| 4'-Piperidinopiperidine derivative (PP1) | Tail immersion test | More potent than pethidine | longdom.orglongdom.org |

| Dual H3/σ1 receptor antagonist (5) | In vivo pain models | Promising antinociceptive activity | nih.gov |

Modulation of Other Receptor Systems

Beyond their anti-inflammatory and analgesic effects, analogues of this compound have been found to interact with a variety of other receptor systems, showcasing their potential for treating a broader range of conditions.

The melanocortin-4 receptor (MC4R) is a key regulator of energy homeostasis and body weight, making it an attractive target for the treatment of obesity. mdpi.compalatin.com Several series of piperidine and pyrrolidine derivatives have been synthesized and characterized as potent MC4R agonists.

One study described a series of trans-4-phenylpyrrolidine-3-carboxamides as potent ligands for the human MC4R. nih.gov Interestingly, a pair of diastereoisomers, 20f-1 and 20f-2, displayed opposing activities, with 20f-1 acting as a potent agonist (EC50 of 24 nM) and 20f-2 as an antagonist. nih.gov The agonist 20f-1 was also shown to be effective in a diet-induced obese rat model. nih.gov

Another series of MC4R agonists containing a piperazine core with an ortho-substituted aryl sulfonamide also demonstrated potent binding and functional activity, with some compounds having potencies under 30 nM. nih.gov These compounds were found to reduce food intake in fasted mice after oral administration. nih.gov The development of dual glucagon-like peptide-1 receptor (GLP-1R) and MC4R co-agonists is also being explored as a novel approach for obesity and diabetes treatment. eurospe.org

Table 2: MC4R Agonist Activity of Selected Analogues

| Compound/Derivative | Receptor | Activity | Reference |

|---|---|---|---|

| trans-4-phenylpyrrolidine-3-carboxamide (20f-1) | Human MC4R | EC50 = 24 nM | nih.gov |

| Piperazine core with aryl sulfonamide | MC4R | < 30 nM | nih.gov |

The adenosine A2A receptor (A2AAR) is a Gs-coupled receptor that has been extensively studied as a therapeutic target for various conditions, including Parkinson's disease and cancer. nih.govnih.gov While the provided search results primarily focus on A2AAR agonists and antagonists, the concept of inverse agonism at this receptor is a relevant area of pharmacological research. nih.govnih.govresearchgate.net Inverse agonists are ligands that bind to the same receptor as an agonist but induce an opposite pharmacological response. The development of A2AAR inverse agonists could offer novel therapeutic strategies for diseases where constitutive receptor activity plays a role.

Sigma receptors, particularly the sigma-1 (σ1) subtype, are chaperone proteins that regulate various neurotransmitter systems and are considered potential therapeutic targets for neuropsychiatric and neurodegenerative disorders, as well as pain. nih.gov Several piperidine-containing compounds have been identified as high-affinity sigma receptor ligands.

Research has shown that the piperidine moiety is a critical structural element for dual histamine H3 and σ1 receptor activity. nih.gov For instance, replacing a piperazine ring with a piperidine ring in a series of compounds dramatically increased affinity for the σ1 receptor while maintaining high affinity for the H3 receptor. nih.gov

Novel disubstituted piperidine derivatives have been developed as selective sigma receptor ligands with little to no affinity for dopamine D2 receptors, suggesting their potential as antipsychotic drugs with a reduced risk of extrapyramidal side effects. nih.gov The in vivo potency of these compounds was found to be influenced by the nature of the substituent on the piperidine nitrogen. nih.gov Furthermore, a series of phenoxyalkylpiperidines have been developed as high-affinity σ1 receptor ligands, with some compounds demonstrating potent anti-amnesic effects. uniba.it

Table 3: Sigma Receptor Binding Affinity of Selected Piperidine Analogues

| Compound/Derivative | Receptor | Affinity (Ki) | Reference |

|---|---|---|---|

| Piperidine derivative (5) | σ1R | 3.64 nM | nih.gov |

| Piperidine derivative (11) | σ1R | 4.41 nM | nih.gov |

| Phenoxyalkylpiperidine (4a) | σ1R | 4.43 nM | uniba.it |

Enzyme Inhibition Studies (General)

Analogues of this compound have been investigated for their ability to inhibit various enzymes, highlighting their potential as therapeutic agents for a range of diseases.

One area of focus has been the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net The structural similarity of piperidine analogues to nojirimycin, a known α-glucosidase inhibitor, has driven this research. researchgate.net Several hydroxy piperidine analogues have shown excellent α-glucosidase inhibitory activity, with some compounds exhibiting 87.4% and 54.7% inhibition. researchgate.net

Another target is β-glucuronidase, an enzyme implicated in certain types of cancer. A series of 4-(1-pyrrolidinyl) piperidine derivatives were screened for their inhibitory activity against this enzyme. researchgate.net Compound 2, {1-[2-(4''-chloro-phenyl)-2-oxo-ethyl]-4-pyrrolidin-1'-yl-piperidinium bromide}, demonstrated remarkable inhibition with an IC50 value of 17.10 ± 0.61 µM, making it about three times more active than the standard drug. researchgate.net

Furthermore, pyrrolidine and piperidine analogues of SC-57461A have been developed as potent inhibitors of leukotriene A(4) hydrolase, an enzyme involved in the biosynthesis of the pro-inflammatory mediator leukotriene B4. nih.gov These efforts led to the identification of SC-56938 as a potent and orally active inhibitor of this enzyme. nih.gov Additionally, rationally designed pyrrolidin-2-one derivatives have been identified as potential acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease. researchgate.net

Antioxidant Activity

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds, including those with antioxidant properties. innovareacademics.in The planar nature of the piperidine nucleus allows for the introduction of various substituents, which can modulate its antioxidant activity. innovareacademics.in

A novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, has demonstrated significant antioxidant activity in addition to its antidiabetic properties. mdpi.com In the DPPH radical scavenging assay, this compound displayed moderate activity compared to the standard antioxidant, ascorbic acid. mdpi.com

Furthermore, a series of pyrrolidin-2-one derivatives were synthesized and evaluated for their antioxidant potential using the DPPH method. researchgate.net Most of the synthesized compounds were found to be potent or moderate antioxidants, with the exception of two compounds that showed no activity. researchgate.net These findings suggest that the this compound scaffold can be a valuable template for the development of novel antioxidant agents.

Computational Chemistry and Molecular Modeling in 2 Pyrrolidin 1 Ylmethyl Piperidine Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the binding mode of potential drug candidates and for virtual screening of compound libraries.

In research focused on developing novel treatments for Alzheimer's disease, derivatives of the pyrrolidine (B122466) scaffold have been extensively studied as inhibitors of acetylcholinesterase (AChE), a key enzyme in the disease's pathology. nih.govresearchgate.net In one such study, a library of novel molecules based on a pyrrolidin-2-one core, which shares structural similarities with the 2-pyrrolidin-1-ylmethyl-piperidine scaffold, was designed and docked into the active site of human AChE (PDB ID: 4EY7). nih.govresearchgate.net

The docking was performed in extra-precision (XP) mode using the Glide module, a sophisticated docking program. nih.govresearchgate.net The results indicated that the synthesized compounds demonstrated a strong binding affinity with the enzyme. nih.govresearchgate.net Notably, several of the designed compounds exhibited higher docking scores than the established drug, donepezil (B133215), suggesting a potentially stronger interaction with the target. nih.govresearchgate.net For example, compound 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (docking score: -18.59) and 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one (docking score: -18.057) surpassed the docking score of donepezil (-17.257). nih.govresearchgate.net These docking studies are fundamental in identifying crucial residues for ligand-protein interactions and providing a rationale for the observed inhibitory activity. scispace.com

| Compound | Target Protein | Docking Score |

|---|---|---|

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | AChE (PDB: 4EY7) | -18.59 |

| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one | AChE (PDB: 4EY7) | -18.057 |

| Donepezil (Reference) | AChE (PDB: 4EY7) | -17.257 |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the complex, accounting for the flexibility of both the ligand and the protein, and the surrounding solvent environment.

For the promising pyrrolidine derivatives identified through docking, MD simulations were conducted for a duration of 100 nanoseconds (ns). nih.govresearchgate.net The primary goal of these simulations was to validate the docking poses and to ensure that the ligand remains stably bound within the active site of the AChE enzyme. nih.govresearchgate.net The stability of the complex is a critical indicator of a ligand's potential efficacy.

The results from these simulations confirmed that the synthesized compounds formed stable complexes with AChE, showing good binding affinity throughout the simulation period. nih.govresearchgate.net To further quantify the binding affinity, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) studies were performed on the trajectory frames generated from the MD simulations. nih.govresearchgate.net This method calculates the binding free energy of the complex, providing a more rigorous assessment of the ligand's binding strength. The conformational stability observed in MD simulations provides strong evidence that these scaffolds can serve as effective inhibitors. scispace.com

De Novo Drug Design Approaches Utilizing the Scaffold

The this compound scaffold is considered a "privileged structure" in drug design. nih.govmdpi.com This term refers to molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by making judicious structural modifications. The inherent three-dimensionality and stereochemical richness of the pyrrolidine and piperidine (B6355638) rings make them ideal starting points for de novo drug design. nih.govresearchgate.net

Researchers utilize this scaffold to rationally design libraries of novel molecules. nih.govresearchgate.net This process often begins with a known bioactive compound or a "hit" from a screening campaign. For instance, a library of 18 novel pyrrolidin-2-one analogues was rationally designed to explore the chemical space around a known lead compound and the drug donepezil. nih.govresearchgate.net This strategy aims to improve upon the original molecule's potency, selectivity, and pharmacokinetic properties.

Introducing chiral centers into the piperidine scaffold is a key strategy that can significantly enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce potential toxicity. researchgate.netresearchgate.net The versatility of the pyrrolidine nucleus allows for the generation of significant structural diversity, which is essential for developing compounds that can effectively interact with a wide range of biological targets. nih.gov

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiles

Before a compound can advance to clinical trials, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction provides an early assessment of a compound's drug-likeness, helping to identify potential liabilities and guide the design process.

For the novel pyrrolidine derivatives designed as AChE inhibitors, ADMET profiles were computationally predicted. nih.govresearchgate.net The analysis yielded several favorable properties, suggesting their potential as viable drug candidates. Key predictions included:

Central Nervous System (CNS) Activity: The compounds were predicted to be CNS active, a crucial requirement for drugs targeting neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net

Oral Absorption: Most of the compounds were predicted to have good to excellent oral absorption, which is desirable for patient compliance. nih.govresearchgate.net

hERG Blockade: The compounds were predicted to have no potential for hERG (human Ether-à-go-go-Related Gene) channel blockade, which is important for avoiding cardiac toxicity. nih.govresearchgate.net

Drug-Likeness: The majority of the compounds were classified as drug-like molecules, adhering to established principles like Lipinski's Rule of Five. nih.govresearchgate.netnih.gov

These predictions, often generated using software like SwissADME and pkCSM, allow chemists to prioritize which compounds to synthesize and test in vitro, thereby streamlining the drug development pipeline. nih.govnih.gov

| Predicted Property | Result for Designed Pyrrolidine Derivatives | Significance |

|---|---|---|

| CNS Activity | Predicted to be CNS Active | Ability to cross the blood-brain barrier to reach the target |

| Oral Absorption | Good to Excellent | Potential for effective oral administration |

| hERG Blockade | No predicted blockade | Lower risk of drug-induced cardiac arrhythmias |

| Drug-Likeness | Most compounds were drug-like | Favorable physicochemical properties for a drug candidate |

Medicinal Chemistry and Drug Design Applications of the 2 Pyrrolidin 1 Ylmethyl Piperidine Scaffold

Role as a Privileged Scaffold and Crucial Building Block in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often by presenting substituents in a well-defined three-dimensional space. nih.govhebmu.edu.cn The 2-Pyrrolidin-1-ylmethyl-piperidine structure embodies this concept due to the inherent properties of its constituent saturated heterocyclic rings. The pyrrolidine (B122466) and piperidine (B6355638) moieties are prevalent in a wide array of natural products, particularly alkaloids, and are featured in numerous FDA-approved drugs. nih.govenamine.netnih.gov

The utility of this scaffold is enhanced by several key factors:

Three-Dimensional Complexity : Unlike flat, aromatic systems, the non-planar, sp³-hybridized nature of the pyrrolidine and piperidine rings allows for the exploration of a broader, more complex chemical space. nih.govnih.gov This three-dimensionality is often crucial for achieving high-affinity and selective interactions with the intricate binding sites of proteins. hebmu.edu.cn

Stereochemical Diversity : The scaffold contains chiral centers, notably at the 2-position of the pyrrolidine ring, allowing for the synthesis of distinct stereoisomers. nih.gov Different spatial arrangements of substituents can lead to vastly different biological profiles, enabling fine-tuning of a molecule's interaction with its target. nih.govthieme-connect.com

Physicochemical Properties : The nitrogen atoms within the rings act as basic centers and can be protonated at physiological pH. This feature can be exploited to enhance aqueous solubility and to form key ionic interactions with acidic residues in target proteins. nih.gov

As a crucial building block , the this compound moiety is a valuable starting point in "lead-oriented synthesis". semanticscholar.org Medicinal chemists can utilize this pre-formed scaffold to generate large libraries of diverse compounds by modifying substituents on either ring. semanticscholar.orgenamine.net This approach accelerates the discovery process by focusing on a core structure with a high probability of yielding biologically active molecules. semanticscholar.org

Table 1: Characteristics of the this compound Scaffold

| Feature | Significance in Drug Discovery |

|---|---|

| Privileged Structure | Core framework is present in multiple biologically active compounds, increasing the probability of finding new hits. nih.govhebmu.edu.cn |

| 3D Conformation | The sp³-rich structure provides access to complex, three-dimensional pharmacophore space, which is advantageous for target binding. nih.govnih.gov |

| Basic Nitrogen Centers | Can improve solubility and provide key hydrogen bond donor/acceptor sites for interaction with biological targets. nih.gov |

| Stereogenic Centers | Allows for stereochemical diversity, which is critical for optimizing potency and selectivity. thieme-connect.com |

| Synthetic Accessibility | Serves as a versatile and readily available building block for the synthesis of compound libraries. semanticscholar.orgenamine.net |

Strategies for Optimizing Potency, Selectivity, and Drug-Likeness

Once a lead compound containing the this compound scaffold is identified, medicinal chemistry efforts focus on iterative modifications to enhance its therapeutic potential. Key strategies involve optimizing its potency (the concentration required to produce a desired effect), selectivity (its ability to act on a specific target over others), and drug-likeness (the physicochemical and pharmacokinetic properties that make it suitable for clinical use).

One primary strategy is the modification of substituents on both the pyrrolidine and piperidine rings. For instance, the introduction of small lipophilic groups can improve potency by establishing favorable van der Waals interactions within a binding pocket. nih.gov The position and basicity of the nitrogen atoms can also be modulated to optimize interactions with target residues and to fine-tune pharmacokinetic properties. nih.gov

Stereochemistry plays a paramount role in optimization. The spatial orientation of substituents on the chiral piperidine and pyrrolidine rings can dramatically influence biological activity and selectivity. thieme-connect.com For example, the synthesis and testing of individual enantiomers are crucial, as one stereoisomer is often significantly more active or selective than the other. thieme-connect.com